molecular formula C15H12ClN3O3 B5706410 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide

3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide

Cat. No. B5706410
M. Wt: 317.72 g/mol
InChI Key: RJZHZFNKFBBGER-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide, also known as CNPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CNPA is a yellow crystalline compound that is soluble in organic solvents and is commonly used in laboratory experiments as a reagent.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This results in the enhancement of cognitive function and memory retention.
Biochemical and Physiological Effects:
3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide in laboratory experiments is its high purity and stability, which makes it a reliable reagent for various applications. However, the limitations of using 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide include its toxicity and potential hazards associated with its handling and storage.

Future Directions

There are several potential future directions for the research and development of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide. One of the areas of focus is the development of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of the anti-tumor and anti-inflammatory activities of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide, which could lead to the development of new cancer therapies and anti-inflammatory drugs. Additionally, the antioxidant properties of 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide could be explored further for the treatment of oxidative stress-related diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It has been extensively studied for its inhibitory activity against acetylcholinesterase and its potential use in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide also exhibits various biochemical and physiological effects, which make it a potential candidate for the treatment of other diseases such as cancer, inflammation, and oxidative stress-related disorders.

Synthesis Methods

3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide can be synthesized through a multistep process involving the condensation of 4-chloro-3-nitrobenzaldehyde with pyridine-3-methanol, followed by acylation with acryloyl chloride. The resulting product is purified through recrystallization to obtain pure 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide.

Scientific Research Applications

3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. This makes 3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3/c16-13-5-3-11(8-14(13)19(21)22)4-6-15(20)18-10-12-2-1-7-17-9-12/h1-9H,10H2,(H,18,20)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZHZFNKFBBGER-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-3-nitrophenyl)-N-(3-pyridinylmethyl)acrylamide

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